1,5-Di(piperidin-4-yl)pentane

Description

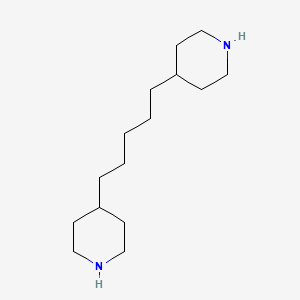

1,5-Di(piperidin-4-yl)pentane is a bicyclic amine compound featuring two piperidin-4-yl groups connected by a pentane chain. Piperidine derivatives are widely studied in medicinal chemistry due to their bioactivity and role as building blocks in drug design. Current applications remain speculative, but safety guidelines emphasize handling precautions to avoid thermal degradation or flammability risks .

Properties

Molecular Formula |

C15H30N2 |

|---|---|

Molecular Weight |

238.41 g/mol |

IUPAC Name |

4-(5-piperidin-4-ylpentyl)piperidine |

InChI |

InChI=1S/C15H30N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h14-17H,1-13H2 |

InChI Key |

RJHHIFXQYGGTFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCCCC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Di(piperidin-4-yl)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 1,5-Di(piperidin-4-yl)pentane may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Di(piperidin-4-yl)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Piperidinone derivatives

Reduction: Saturated piperidine derivatives

Substitution: Functionalized piperidine compounds

Scientific Research Applications

1,5-Di(piperidin-4-yl)pentane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Di(piperidin-4-yl)pentane involves its interaction with specific molecular targets. The piperidine moieties can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving receptor binding and modulation of enzymatic activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- 1,5-Di(4-amidinophenoxy)pentane: Contains amidine-substituted phenoxy groups. Exhibits high toxicity (CCF = T at 10.0 dose) in cellular assays, likely due to strong electrostatic interactions with biomolecules .

- 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol : Hydroxyl groups increase polarity, enhancing solubility but reducing membrane permeability compared to the parent compound .

- 1,5-Bis-(diphenylphosphino)-pentane: Phosphine ligands enable catalytic applications (e.g., coordination chemistry), contrasting with the amine-driven bioactivity of 1,5-Di(piperidin-4-yl)pentane .

Table 1: Structural and Functional Comparisons

| Compound Name | Key Substituents | Toxicity (CCF) | Key Applications |

|---|---|---|---|

| 1,5-Di(piperidin-4-yl)pentane | Piperidin-4-yl | Not reported | Medicinal chemistry (inferred) |

| 1,5-Di(4-amidinophenoxy)pentane | Amidinophenoxy | T (10.0 dose) | Antiparasitic agents |

| 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol | Hydroxyl, methyl-piperidine | 33 (100.0 dose) | Solubility-enhancing moieties |

| 1,5-Bis-(diphenylphosphino)-pentane | Diphenylphosphino | Low | Catalysis, ligand chemistry |

Physicochemical Properties

- Boiling Point : Pentane backbone derivatives (e.g., n-pentane) exhibit low boiling points (< -50°C), but piperidine substitution likely increases boiling points due to hydrogen bonding .

- Solubility: Hydroxyl or amidine groups enhance water solubility, whereas alkyl/aryl substituents (e.g., diphenylphosphino) favor organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.